Trifluoroacetic acid thallium(iii)salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

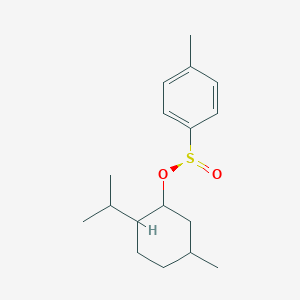

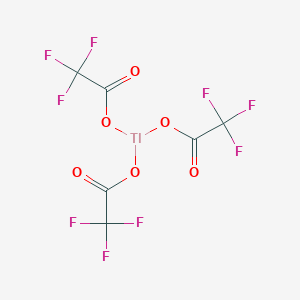

Trifluoroacetic acid thallium(III) salt, also known as thallium(III) trifluoroacetate, is a chemical compound with the formula (CF3COO)3Tl. It is a white solid that is used primarily as an oxidizing agent in various chemical reactions. The compound is known for its ability to facilitate the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .

準備方法

合成経路と反応条件: トリフルオロ酢酸タリウム(III)塩は、タリウム(III)酸化物とトリフルオロ酢酸の反応によって合成することができます。 反応は通常、制御された条件下でトリフルオロ酢酸にタリウム(III)酸化物を溶解して、目的の生成物を得ることを含みます .

工業生産方法: 工業的には、トリフルオロ酢酸タリウム(III)塩の生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、高い収率と純度の生成物を保証するように最適化されています。 この化合物はその後、精製され、様々な用途で使用するために包装されます .

化学反応の分析

反応の種類: トリフルオロ酢酸タリウム(III)塩は、主に酸化剤として使用されます。それは、以下を含む様々な種類の反応を受けることができます。

一般的な試薬と条件:

主要な生成物:

科学的研究の応用

トリフルオロ酢酸タリウム(III)塩は、科学研究において幅広い用途を持っています。

作用機序

トリフルオロ酢酸タリウム(III)塩の作用機序は、酸化剤としての役割を伴います。この化合物は、有機基質への酸素原子の移動を促進し、酸化された生成物の形成につながります。 ジスルフィド結合形成の場合、この化合物はチオール基を酸化してジスルフィド架橋を形成し、これはタンパク質の構造的完全性にとって重要です . これらの反応に関与する分子標的と経路は、主にペプチドやタンパク質の硫黄含有アミノ酸です .

類似の化合物:

酢酸タリウム(III): 酸化剤として使用される別のタリウム(III)化合物。

トリフルオロメタンスルホン酸タリウム(III): 酸化特性は似ていますが、反応性や溶解度特性が異なります.

独自性: トリフルオロ酢酸タリウム(III)塩は、酸化反応における高い反応性と選択性のために独自です。 ペプチドやタンパク質におけるジスルフィド結合の形成を促進する能力は、特に生化学研究において貴重です . さらに、芳香族化合物のタリウム化における使用は、他のタリウム(III)化合物と区別するものです .

類似化合物との比較

Thallium(III) acetate: Another thallium(III) compound used as an oxidizing agent.

Thallium(III) trifluoromethanesulfonate: Similar in its oxidizing properties but with different reactivity and solubility characteristics.

Uniqueness: Trifluoroacetic acid thallium(III) salt is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to facilitate the formation of disulfide bonds in peptides and proteins makes it particularly valuable in biochemical research . Additionally, its use in the thallation of aromatic compounds distinguishes it from other thallium(III) compounds .

特性

分子式 |

C6F9O6Tl |

|---|---|

分子量 |

543.43 g/mol |

IUPAC名 |

bis[(2,2,2-trifluoroacetyl)oxy]thallanyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |

InChIキー |

PSHNNUKOUQCMSG-UHFFFAOYSA-K |

正規SMILES |

C(=O)(C(F)(F)F)O[Tl](OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

butanoic acid](/img/structure/B12061531.png)

azanium](/img/structure/B12061565.png)

![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)